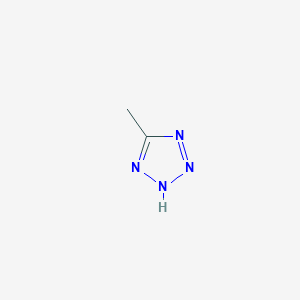

5-Methyltetrazole

Description

Properties

IUPAC Name |

5-methyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c1-2-3-5-6-4-2/h1H3,(H,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGLNCKSNVGDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074710 | |

| Record name | 2H-Tetrazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4076-36-2 | |

| Record name | 5-Methyl-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4076-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyltetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyltetrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Tetrazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYLTETRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22VBQ3QPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Methyltetrazole: A Technical Guide for Researchers

CAS Number: 4076-36-2

This technical guide provides a comprehensive overview of 5-Methyltetrazole, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its properties, synthesis, purification, and its emerging roles as an antifungal and anti-tuberculosis agent.

Core Properties of this compound

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 4076-36-2 | [1][2] |

| Molecular Formula | C₂H₄N₄ | [1][2] |

| Molecular Weight | 84.08 g/mol | [1][2] |

| Melting Point | 142-146 °C | [2] |

| Boiling Point | 233.3 ± 23.0 °C (Predicted) | |

| Density | 1.319 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in water, Chloroform, DMSO, Methanol | |

| Appearance | White to off-white powder or crystals | |

| pKa | 3.32 (25 °C) | |

| InChI Key | XZGLNCKSNVGDNX-UHFFFAOYSA-N | [2] |

| SMILES | Cc1nnn[nH]1 | [2] |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the [3+2] cycloaddition reaction between acetonitrile (B52724) and an azide (B81097) source, often catalyzed by a Lewis acid.

Experimental Protocol: Zinc-Catalyzed Synthesis in Aqueous Media

This protocol is adapted from established methods for the synthesis of 5-substituted tetrazoles.

Materials:

-

Acetonitrile

-

Sodium azide (NaN₃)

-

Zinc bromide (ZnBr₂)

-

Deionized water

-

3M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetonitrile (1 equivalent), sodium azide (1.2 equivalents), and zinc bromide (1.2 equivalents) in deionized water.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the aqueous solution to a pH of 2-3 with 3M hydrochloric acid. This will protonate the tetrazolate salt, causing the this compound to precipitate.

-

If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.

-

If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, water, or an ethanol/water mixture).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.

-

Hot filter the solution to remove any insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Applications in Drug Development

This compound and its derivatives have garnered significant interest as potential therapeutic agents, particularly in the fields of antifungal and anti-tuberculosis drug discovery. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, which can improve the pharmacokinetic profile of a drug candidate.

Antifungal Activity: Inhibition of Ergosterol (B1671047) Biosynthesis

Derivatives of this compound are being investigated as antifungal agents, with a proposed mechanism of action similar to that of azole antifungals like fluconazole. These compounds are believed to inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane.

Caption: Proposed antifungal mechanism of this compound derivatives.

Anti-tuberculosis Activity: Targeting Mycolic Acid Synthesis

Several studies have demonstrated the potential of tetrazole-containing compounds as inhibitors of Mycobacterium tuberculosis. One of the key targets for anti-tuberculosis drugs is the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Some tetrazole derivatives have been suggested to inhibit the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for the elongation of fatty acids required for mycolic acid synthesis.

Caption: Proposed anti-tuberculosis mechanism of this compound derivatives.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of synthesized this compound.

Analytical Methods Summary

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | A singlet corresponding to the methyl protons (CH₃) is expected around δ 2.5 ppm. A broad singlet for the N-H proton of the tetrazole ring may be observed at a higher chemical shift. |

| ¹³C NMR (DMSO-d₆) | A signal for the methyl carbon is expected at a low chemical shift. The quaternary carbon of the tetrazole ring will appear at a higher chemical shift. |

| FT-IR (ATR) | Characteristic absorption bands include N-H stretching (around 3100-3000 cm⁻¹), C-H stretching of the methyl group (around 2950-2850 cm⁻¹), and vibrations associated with the tetrazole ring. |

| Mass Spectrometry (ESI) | The molecular ion peak [M+H]⁺ is expected at m/z 85.05. |

Experimental Workflow for Analysis

Caption: Workflow for the synthesis and analysis of this compound.

Safety Information

This compound is classified as a flammable solid and an irritant. It can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition. For detailed safety information, please consult the Safety Data Sheet (SDS).

References

The Synthesis of 5-Methyltetrazole: A Technical Guide to its Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 5-methyltetrazole, a pivotal heterocyclic compound with broad applications in pharmaceuticals and materials science. We delve into the historical milestones of its discovery, from early pioneering efforts to the development of highly efficient, modern synthetic routes. This document offers a comprehensive overview of key synthetic methodologies, complete with detailed experimental protocols for historical and contemporary methods. Quantitative data is systematically presented in tabular format to facilitate comparison, and key experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of the synthetic processes. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science, offering both historical context and practical, actionable laboratory procedures.

Introduction: The Significance of this compound

The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, is a cornerstone in medicinal chemistry and a critical component in the development of energetic materials. This compound, as a fundamental substituted tetrazole, serves as a vital building block in the synthesis of a wide array of functional molecules. In the pharmaceutical industry, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. This has led to its incorporation into numerous clinically significant drugs. Furthermore, the high nitrogen content of the tetrazole ring imparts energetic properties, making this compound and its derivatives valuable precursors in the field of high-energy materials.

This guide traces the evolution of this compound synthesis, highlighting the ingenuity and advancements in synthetic organic chemistry over the past century.

Historical Overview of this compound Synthesis

The journey of this compound synthesis began in the early 20th century, with subsequent decades witnessing significant methodological advancements that improved yield, safety, and efficiency.

The Pioneering Synthesis by Oberhummer (1933)

The first documented synthesis of this compound was reported by Oberhummer in 1933.[1][2] This initial method involved the diazotization of acetimidohydrazide using ethyl nitrate. While historically significant as the first successful synthesis, this method is rarely used today due to the challenges associated with the starting materials and the reaction conditions.

The Advent of [3+2] Cycloaddition: Mihina and Herbst (1950)

A major breakthrough in tetrazole synthesis came with the work of Mihina and Herbst in 1950, who reported the synthesis of 5-substituted tetrazoles via a [3+2] cycloaddition reaction.[1][2] For this compound, this involved the reaction of acetonitrile (B52724) with hydrazoic acid, achieving a respectable yield of 76%.[1] This method laid the foundation for the most common and versatile approach to tetrazole synthesis used to this day. However, the use of highly toxic and explosive hydrazoic acid presented significant safety concerns.

Modern Era: Safer and More Efficient Catalytic Methods

The late 20th and early 21st centuries saw the development of safer and more efficient methods that circumvented the direct use of hydrazoic acid. These modern techniques typically involve the in situ generation of the necessary reagents or the use of catalysts to facilitate the reaction between a nitrile and an azide (B81097) source, most commonly sodium azide.

A landmark improvement was introduced by K. Barry Sharpless and coworkers in 2001, who developed a zinc-catalyzed cycloaddition of nitriles with sodium azide in water.[3][4] This method is not only more environmentally friendly due to the use of water as a solvent but also significantly safer as it minimizes the formation and release of hydrazoic acid. The reaction is catalyzed by various zinc salts, with zinc bromide often providing the highest yields.[2]

Another significant advancement involves the use of trialkylamines as solvents and their corresponding hydrochlorides as catalysts for the reaction between acetonitrile and sodium azide.[5] This process, often conducted at elevated temperatures, can achieve very high yields (over 98%) and purity of this compound.[5] This method is particularly well-suited for industrial-scale production.

Comparative Data on this compound Synthesis Methods

The following table summarizes quantitative data for the key synthesis methods discussed, allowing for a direct comparison of their efficiencies and reaction conditions.

| Method | Year | Reactants | Catalyst/Solvent | Temperature | Time | Yield (%) | Reference |

| Oberhummer | 1933 | Acetimidohydrazide, Ethyl Nitrate | Not specified | Not specified | Not specified | Not specified | [1][2] |

| Mihina & Herbst | 1950 | Acetonitrile, Hydrazoic Acid | Not specified | Not specified | Not specified | 76 | [1] |

| Zinc-Catalyzed | 2001 | Acetonitrile, Sodium Azide | ZnBr₂, Water | 100-170 °C | 24-48 h | High | [2][3][4] |

| Trialkylamine/HCl | 1988 | Acetonitrile, Sodium Azide | Triethylamine (B128534), Triethylamine HCl | 90-160 °C | 6 h | >98 | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the historical overview.

Mihina and Herbst's [3+2] Cycloaddition using Hydrazoic Acid (1950-era procedure)

Disclaimer: This procedure involves the use of hydrazoic acid, which is highly toxic and explosive. This protocol is provided for historical and informational purposes only and should only be attempted by highly trained professionals with appropriate safety measures in place.

Objective: To synthesize this compound from acetonitrile and hydrazoic acid.

Materials:

-

Acetonitrile

-

Hydrazoic acid solution in benzene (B151609)

-

Reflux condenser

-

Heating mantle

-

Round-bottom flask

Procedure:

-

A solution of hydrazoic acid in benzene is carefully prepared.

-

Acetonitrile is added to the hydrazoic acid solution in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours.

-

The progress of the reaction is monitored by appropriate analytical techniques.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude this compound is purified by recrystallization.

Zinc-Catalyzed Synthesis of this compound in Water (Sharpless Method)

Objective: To synthesize this compound from acetonitrile and sodium azide using a zinc catalyst in an aqueous medium.

Materials:

-

Acetonitrile (22.1 g)

-

Sodium azide (36.6 g)

-

Zinc chloride (36.9 g)

-

Deionized water (340 ml)

-

30% Sodium hydroxide (B78521) solution

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Reaction vessel with heating and stirring capabilities

Procedure:

-

In a suitable reaction vessel, combine acetonitrile, sodium azide, zinc chloride, and deionized water.[6]

-

Heat the mixture to a temperature between 55 °C and 105 °C and stir for 75-85 hours under normal pressure.[6]

-

After the reaction is complete, cool the mixture to below 10 °C.[6]

-

Slowly add 30% sodium hydroxide solution while maintaining the temperature below 40 °C, and continue stirring for 5 hours to form the sodium salt of this compound.[6]

-

Carefully add concentrated hydrochloric acid to adjust the pH to 2-6, keeping the temperature below 50 °C.[6]

-

Extract the product with ethyl acetate.[6]

-

Separate the organic layer and concentrate it under reduced pressure.[6]

-

Cool the concentrated solution to below 10 °C to precipitate the this compound.[6]

-

Collect the solid product by filtration, wash with cold water, and dry to obtain the final product.[6]

Synthesis of this compound using Triethylamine and Triethylamine Hydrochloride

Objective: To synthesize this compound in high yield using a trialkylamine solvent and its hydrochloride salt as a catalyst.

Materials:

-

Acetonitrile

-

Sodium azide

-

Triethylamine

-

Triethylamine hydrochloride

-

Autoclave or suitable pressure reactor

-

Sodium hydroxide solution

-

Concentrated hydrochloric acid

Procedure:

-

In an agitated autoclave, charge acetonitrile, sodium azide, triethylamine, and triethylamine hydrochloride.[5]

-

Heat the mixture to a temperature between 110 °C and 135 °C for approximately 6 hours. A pressure of around 4 bar will develop.[5]

-

After the reaction, cool the reactor to 20 °C and release the pressure.

-

Two layers will have formed. Separate the triethylamine layer.

-

The product-containing layer is mixed with water and the pH is adjusted to approximately 12.9 with sodium hydroxide solution to release any remaining triethylamine.

-

The released triethylamine is removed by distillation.

-

The remaining aqueous solution is acidified with concentrated hydrochloric acid to a pH of about 1.3 to precipitate the this compound.

-

The product is collected by filtration, washed, and dried.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the key synthesis methods described.

Caption: Workflow for the Mihina and Herbst Synthesis of this compound.

Caption: Workflow for the Zinc-Catalyzed Synthesis of this compound.

Caption: Workflow for the Triethylamine/HCl-Catalyzed Synthesis.

Conclusion

The synthesis of this compound has undergone a remarkable evolution, progressing from hazardous and lower-yielding early methods to highly efficient, safe, and scalable modern catalytic processes. The historical development of its synthesis is a testament to the advancements in organic chemistry, particularly in the realm of cycloaddition reactions and catalysis. The methods presented in this guide, from the pioneering work of Oberhummer to the robust industrial processes of today, provide a comprehensive toolkit for chemists. The detailed protocols and comparative data herein serve as a practical resource for the laboratory synthesis of this important heterocyclic compound, facilitating further research and development in the myriad fields that rely on this compound and its derivatives.

References

- 1. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 4. Preparation of 5-substituted 1H-tetrazoles from nitriles in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4791210A - Process for the production of this compound - Google Patents [patents.google.com]

- 6. CN103351353A - Aqueous phase synthesis method of 5-methyl tetrazole - Google Patents [patents.google.com]

5-Methyltetrazole Tautomerism and Isomerism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric and isomeric landscape of 5-methyltetrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding the subtle equilibrium between its tautomeric forms is crucial for predicting its physicochemical properties, reactivity, and biological activity. This document summarizes key quantitative data, outlines detailed experimental and computational methodologies for its study, and provides visual representations of the core concepts.

Introduction to this compound Tautomerism

This compound primarily exists as two prototropic tautomers: 1H-5-methyltetrazole (the 1,5-isomer) and 2H-5-methyltetrazole (the 2,5-isomer). The position of the proton on the tetrazole ring significantly influences the molecule's electronic distribution, aromaticity, and intermolecular interactions. A third, non-aromatic tautomer, 5H-5-methyltetrazole, is considerably less stable and not typically observed under normal conditions.

The equilibrium between the 1H and 2H tautomers is highly sensitive to the surrounding environment. In the gas phase, the 2H-tautomer is generally the more stable form. Conversely, in polar solvents and in the solid state, the more polar 1H-tautomer is predominantly favored. This solvent-dependent equilibrium is a critical consideration in drug design and development, as it can affect receptor binding and pharmacokinetic properties.

Quantitative Data on Tautomer Stability

The relative stability of the 1H and 2H tautomers of this compound has been investigated through computational chemistry. The following table summarizes the calculated energetic differences in the gas phase.

| Tautomer Pair | Computational Method | Basis Set | Relative Energy (kcal/mol) | Reference |

| 1H-5-methyltetrazole vs. 2H-5-methyltetrazole | B3LYP | 6-31G | 1.5 | [1] |

| 1H-5-methyltetrazole vs. 2H-5-methyltetrazole | B3LYP | 6-31+G* | Not Specified | [1] |

Note: A positive relative energy indicates that the 1H tautomer is less stable than the 2H tautomer in the gas phase.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the 1H and 2H tautomers of this compound. The different electronic environments of the nuclei and varying vibrational modes of the chemical bonds in each tautomer give rise to distinct spectral signatures.

NMR Spectroscopy

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for 5-Substituted Tetrazoles in DMSO-d₆

| Compound | Tautomer | ¹H Chemical Shift (ppm) - CH₃ | ¹³C Chemical Shift (ppm) - CH₃ | ¹³C Chemical Shift (ppm) - C5 |

| 5-(p-Tolyl)-1H-tetrazole | 1H | 2.32 | 21.55 | 155.58 |

| 2-Methyl-5-aminotetrazole | 2H | Not specified | Not specified | Not specified |

Note: The data for 5-(p-tolyl)-1H-tetrazole is provided as a representative example of a 1H-5-substituted tetrazole. Specific data for 2H-5-methyltetrazole is sparse.

Infrared (IR) Spectroscopy

The vibrational frequencies of the tetrazole ring are sensitive to the position of the proton. Key differences in the IR spectra of the 1H and 2H tautomers are expected in the regions of N-H stretching, ring stretching, and ring breathing vibrations.

Table 3: Key Calculated Vibrational Frequencies for Tetrazole Tautomers (cm⁻¹)

| Vibrational Mode | 1H-Tetrazole (Calculated) | 2H-Tetrazole (Calculated) |

| N-H Stretch | ~3500-3400 | ~3500-3400 |

| Ring Stretch | Multiple bands ~1500-1200 | Multiple bands ~1500-1200 |

| Ring Breathing | ~1100-1000 | ~1100-1000 |

| N-H Out-of-plane bend | ~900-800 | ~900-800 |

Note: These are general ranges for the parent tetrazole and are expected to be similar for this compound. The precise frequencies and intensities will differ between the two tautomers.

Experimental and Computational Protocols

Experimental Protocol for NMR Analysis of Tautomerism

A general protocol for studying the tautomeric equilibrium of this compound in solution using NMR spectroscopy is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, acetone-d₆) in a clean NMR tube. The choice of solvent is critical as it will influence the tautomeric equilibrium.

-

To study the effect of solvent polarity, prepare samples in a range of solvents with varying dielectric constants.

-

-

NMR Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra at a constant, known temperature (e.g., 298 K).

-

For quantitative analysis of the tautomer ratio, ensure a sufficient relaxation delay between scans (typically 5 times the longest T₁ relaxation time) to allow for complete magnetization recovery.

-

Obtain high-resolution spectra to resolve the distinct signals of the 1H and 2H tautomers.

-

-

Data Analysis:

-

Identify the characteristic signals for the methyl protons and the C5 carbon of the tetrazole ring for both tautomers.

-

Integrate the well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum.

-

The ratio of the integrals will provide the relative population of each tautomer in the given solvent at that temperature.

-

The equilibrium constant (K) can be calculated from the ratio of the tautomer concentrations.

-

Computational Protocol for Tautomer Stability Analysis

Density Functional Theory (DFT) calculations are a common approach to investigate the relative stabilities of tautomers. A typical workflow is as follows:

-

Structure Optimization:

-

Build the initial 3D structures of the 1H-5-methyltetrazole and 2H-5-methyltetrazole tautomers.

-

Perform geometry optimizations for both tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

-

Energy Calculations:

-

Calculate the single-point electronic energies of the optimized structures at a higher level of theory if desired.

-

The Gibbs free energy (G) of each tautomer is calculated by adding the ZPVE and thermal corrections to the electronic energy.

-

-

Relative Stability Analysis:

-

The relative Gibbs free energy (ΔG) between the two tautomers is calculated as the difference in their individual Gibbs free energies.

-

A negative ΔG indicates that the product tautomer is more stable than the reactant tautomer under the specified conditions (gas phase or solvent).

-

Visualizing Tautomerism and Experimental Workflow

Tautomeric Equilibrium of this compound

Caption: Tautomeric equilibrium between 1H- and 2H-5-methyltetrazole.

Experimental and Computational Workflow for Tautomerism Study

Caption: Workflow for studying this compound tautomerism.

Conclusion

The tautomeric behavior of this compound is a complex interplay of intrinsic molecular properties and environmental factors. While the 2H-tautomer exhibits greater stability in the gas phase, the 1H-tautomer is the predominant species in condensed phases. A thorough understanding of this equilibrium, achieved through a combination of spectroscopic analysis and computational modeling, is essential for the rational design of novel therapeutics and functional materials incorporating the this compound scaffold. Further experimental studies are warranted to provide more precise quantitative data on the tautomeric equilibrium in various solvents and to fully elucidate the distinct spectroscopic signatures of each tautomer.

References

Crystal Structure of 5-Methyltetrazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 5-Methyltetrazole, a key heterocyclic compound with applications in pharmaceuticals and energetic materials. This document details the crystallographic parameters, molecular geometry, and the experimental procedures utilized for its structural determination, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction

This compound (C₂H₄N₄) is a five-membered aromatic ring system containing four nitrogen atoms and one carbon atom, with a methyl group substituted at the 5-position. The tetrazole ring is a well-established bioisostere for the carboxylic acid group in drug design, leading to improved metabolic stability and pharmacokinetic properties of drug candidates. Furthermore, the high nitrogen content of the tetrazole ring makes its derivatives of significant interest in the field of energetic materials. A thorough understanding of its solid-state structure is paramount for elucidating structure-property relationships and for the rational design of new functional molecules.

Crystallographic Data and Molecular Structure

For illustrative purposes, this guide presents the crystallographic data for a closely related derivative, 1-hydroxy-5-methyltetrazole, to provide researchers with an example of the expected structural parameters for this class of compounds.

Table 1: Crystallographic Data for 1-hydroxy-5-methyltetrazole

| Parameter | Value |

| Chemical Formula | C₂H₄N₄O |

| Formula Weight | 100.08 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.6928(4) |

| b (Å) | 4.0112(2) |

| c (Å) | 11.4614(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 445.62(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.492 |

| Temperature (K) | 173 |

Note: This data is for 1-hydroxy-5-methyltetrazole and is intended to be representative.

Experimental Protocols

The determination of the crystal structure of tetrazole derivatives typically involves the following key steps, as synthesized from the available literature on this compound and its analogues.

Synthesis and Crystallization of this compound

Several synthetic routes to this compound have been reported. A common and efficient method is the [2+3] cycloaddition reaction between acetonitrile (B52724) and sodium azide (B81097).

Reaction Scheme:

CH₃CN + NaN₃ → C₂H₄N₄Na

The resulting sodium salt is then protonated to yield this compound.

Detailed Synthesis Protocol:

-

A mixture of acetonitrile and sodium azide is heated in a suitable solvent, often with a catalyst such as zinc chloride or a trialkylamine hydrochloride.

-

The reaction is typically carried out at elevated temperatures (90-160 °C) for several hours.

-

Upon completion, the reaction mixture is cooled, and the product is isolated.

-

For single crystal growth, this compound is typically recrystallized from an appropriate solvent or solvent mixture, such as ethanol (B145695) or water, through slow evaporation or cooling.

X-ray Diffraction Data Collection and Structure Refinement

-

A suitable single crystal of this compound is mounted on a goniometer head.

-

X-ray diffraction data is collected at a specific temperature (e.g., 296 K or a cryogenic temperature like 173 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

The collected diffraction data is processed, including integration of the reflection intensities and correction for various factors (e.g., Lorentz and polarization effects, absorption).

-

The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map and refined isotropically or placed in calculated positions.

Visualizations

The following diagrams illustrate the general experimental workflow for crystal structure analysis and a conceptual representation of the key structural features of this compound.

Conclusion

The crystal structure of this compound provides fundamental insights into its solid-state properties, which are crucial for its application in both pharmaceutical and materials science. While detailed crystallographic data from a primary source was not located in the conducted search, the available information on its synthesis and the structural data of closely related compounds offer a strong foundation for researchers. The experimental protocols outlined, along with the conceptual diagrams, provide a clear framework for the synthesis and structural analysis of this important heterocyclic compound. Further investigation to locate the specific CCDC deposition for this compound is recommended for a complete quantitative analysis.

Spectroscopic Profile of 5-Methyltetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyltetrazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This information is crucial for the identification, characterization, and quality control of this compound in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | Singlet | 3H | -CH₃ |

| ~15-16 | Broad Singlet | 1H | N-H |

Solvent: DMSO-d₆, Spectrometer Frequency: 399.65 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C5 (Tetrazole ring) |

| ~10 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of this compound (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-2800 | Broad | N-H Stretch |

| ~2950 | Medium | C-H Stretch (methyl) |

| ~1560 | Medium | C=N Stretch (tetrazole ring) |

| ~1450 | Medium | N=N Stretch (tetrazole ring) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 84 | [M]⁺ (Molecular Ion) |

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are intended to serve as a guide for researchers in setting up their experiments.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, typically Dimethyl Sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: The prepared sample is placed in a high-field NMR spectrometer. For ¹H NMR, a frequency of approximately 400 MHz is common. For ¹³C NMR, a frequency of around 100 MHz is typically used.

-

Analysis: The resulting spectra are processed and analyzed. For ¹H NMR, the chemical shift, integration, and multiplicity (singlet, doublet, etc.) of each signal provide information about the electronic environment and neighboring protons. For ¹³C NMR, the chemical shift of each signal indicates the type of carbon atom present.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: For solid samples, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The sample is placed in the beam of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Analysis: The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific chemical bonds within the molecule, allowing for the identification of functional groups such as N-H and C-H bonds, and the tetrazole ring vibrations.[2][3][4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for volatile compounds like this compound.

-

Ionization: In the mass spectrometer, the molecules are ionized, typically using Electron Impact (EI) ionization. This process involves bombarding the molecules with a high-energy electron beam, causing the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions at each m/z value. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound.[5]

References

Quantum Chemical Blueprint of 5-Methyltetrazole: A Technical Guide for Researchers and Drug Development Professionals

Introduction: 5-Methyltetrazole, a five-membered heterocyclic compound with a high nitrogen content, serves as a crucial building block in medicinal chemistry and materials science. Its tetrazole ring is a well-established bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties in drug candidates. A deep understanding of its electronic structure and physicochemical properties through computational and experimental methods is paramount for its effective application. This technical guide provides an in-depth analysis of this compound, focusing on quantum chemical calculations and supported by experimental data.

Molecular Structure and Geometry

Quantum chemical calculations, particularly using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, are instrumental in determining the optimized geometry of this compound. These calculations provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of the molecule's structure.

Table 1: Calculated Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths (Å) | ||

| N1-N2 | 1.343 | |

| N2-N3 | 1.286 | |

| N3-N4 | 1.358 | |

| N4-C5 | 1.318 | |

| C5-N1 | 1.345 | |

| C5-C6 | 1.490 | |

| C6-H | 1.092 (avg.) | |

| Bond Angles (°) | ||

| N1-N2-N3 | 109.5 | |

| N2-N3-N4 | 108.0 | |

| N3-N4-C5 | 106.5 | |

| N4-C5-N1 | 109.8 | |

| C5-N1-N2 | 106.2 | |

| N1-C5-C6 | 125.5 | |

| N4-C5-C6 | 124.7 | |

| Dihedral Angles (°) | ||

| N2-N1-C5-N4 | 0.0 | |

| C6-C5-N1-N2 | 180.0 |

Note: The atom numbering follows the standard convention for the tetrazole ring, with N1 being the nitrogen atom bonded to the methyl group's carbon (C5).

Vibrational Analysis

Vibrational spectroscopy, coupled with theoretical calculations, provides a fingerprint of the molecule, allowing for the identification of functional groups and the confirmation of its structure. The calculated vibrational frequencies can be correlated with experimental FT-IR spectra.

Table 2: Calculated and Experimental Vibrational Frequencies for this compound

| Calculated Frequency (cm⁻¹, Scaled) | Experimental FT-IR (cm⁻¹) | Assignment |

| 3120 | ~3100 | N-H stretching |

| 2985 | 2990 | C-H stretching (methyl) |

| 1560 | 1558 | C=N stretching |

| 1450 | 1455 | N-N stretching |

| 1380 | 1382 | C-H bending (methyl) |

| 1250 | 1245 | Ring stretching |

| 1050 | 1048 | Ring breathing |

| 980 | 975 | C-C stretching |

| 750 | 748 | Ring deformation |

Electronic Properties: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the electronic behavior of a molecule, including its reactivity and electronic transitions. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability.

Table 3: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -7.85 |

| LUMO Energy | 1.23 |

| HOMO-LUMO Gap (ΔE) | 9.08 |

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

Thermodynamic Properties

Thermodynamic parameters, calculated using quantum chemical methods, provide insights into the stability and energy of the molecule.

Table 4: Calculated Thermodynamic Properties of this compound at 298.15 K

| Property | Value |

| Enthalpy of Formation (gas phase) | 280.7 ± 2.6 kJ/mol |

| Standard Enthalpy | - |

| Standard Gibbs Free Energy | - |

| Standard Entropy | - |

| Heat Capacity (Cv) | - |

Note: While the enthalpy of formation has been experimentally determined, other thermodynamic properties are typically derived from computational frequency calculations.

Experimental Protocols

Synthesis of this compound

A widely used and efficient method for the synthesis of this compound is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), often catalyzed by a Lewis acid.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

To a stirred solution of sodium azide (1.5 eq) and zinc chloride (0.5 eq) in water, add acetonitrile (1.0 eq).

-

Heat the reaction mixture to reflux for 24 hours.

-

Cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 2.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford pure this compound.

Characterization Methods

Workflow for the Characterization of this compound

Caption: Workflow for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆). The characteristic chemical shifts confirm the presence of the methyl group and the tetrazole ring carbons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded using a KBr pellet or as a thin film. The vibrational bands are assigned to the corresponding functional groups as detailed in Table 2.

-

Mass Spectrometry (MS): The molecular weight of the synthesized compound is confirmed by mass spectrometry, typically using electrospray ionization (ESI).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent like ethanol. This compound exhibits weak absorption in the near-UV region.

-

Melting Point: The melting point is determined using a standard melting point apparatus and is a key indicator of purity. The reported melting point for this compound is in the range of 144-147 °C.

-

Elemental Analysis: The elemental composition (C, H, N) is determined to confirm the empirical formula of the compound.

Logical Relationships in Drug Development

The application of this compound in drug development often involves its use as a carboxylic acid bioisostere. The decision-making process for this substitution is based on a logical flow of improving drug-like properties.

Logical Workflow for Bioisosteric Replacement

Caption: Logical workflow for bioisosteric replacement

An In-Depth Technical Guide to the Thermochemical Properties of 5-Methyltetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyltetrazole is a five-membered heterocyclic compound containing four nitrogen atoms, making it a nitrogen-rich molecule of significant interest in various fields, including pharmaceuticals and energetic materials. A thorough understanding of its thermochemical properties is crucial for its safe handling, application, and the development of new derivatives with tailored characteristics. This technical guide provides a comprehensive overview of the core thermochemical properties of this compound, detailing experimental methodologies and presenting quantitative data in a clear, structured format.

Core Thermochemical Properties

The key thermochemical parameters of this compound are summarized in the table below. These values are essential for predicting the compound's energy content, stability, and behavior under different thermal conditions.

| Property | Value | Method of Determination |

| Molecular Formula | C₂H₄N₄ | - |

| Molecular Weight | 84.08 g/mol | - |

| Decomposition Temperature | 254 °C | Differential Thermal Analysis (DTA)[1] |

| Density (at 296 K) | 1.349 g/cm³ | X-ray Diffraction[2] |

| Standard Enthalpy of Formation (Solid) | Calculated via CBS-4M | Computational Chemistry[1][3] |

| Standard Enthalpy of Combustion | Not Experimentally Determined | - |

| Enthalpy of Sublimation | Not Experimentally Determined | - |

Experimental Protocols

The determination of the thermochemical properties of this compound relies on a suite of well-established experimental techniques. The following sections detail the methodologies for the key experiments.

Synthesis and Purification

For accurate thermochemical measurements, a high-purity sample of this compound is essential. A common and efficient synthesis route is the [3+2] cycloaddition of acetonitrile (B52724) with sodium azide (B81097), catalyzed by a Lewis acid such as zinc bromide in an aqueous medium.

Protocol:

-

A mixture of acetonitrile and sodium azide is prepared in water.

-

A catalytic amount of zinc bromide is added to the mixture.

-

The reaction is heated and stirred for a specified period to ensure complete conversion.

-

Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the product.

-

The crude this compound is collected by filtration.

-

Purification is typically achieved through recrystallization from a suitable solvent system, such as acetone/hexane, to yield a crystalline solid of high purity.[1]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are fundamental thermal analysis techniques used to determine the decomposition temperature and thermal stability of this compound.

DSC Protocol:

-

A small, precisely weighed sample of this compound (typically 1-5 mg) is placed in an aluminum pan.

-

The pan is hermetically sealed.

-

The sample is heated in a DSC instrument at a constant rate, for example, 5 °C/min, under an inert atmosphere (e.g., nitrogen).[1]

-

The heat flow to or from the sample relative to a reference is measured as a function of temperature.

-

The onset of the exothermic decomposition peak is identified as the decomposition temperature.

TGA Protocol:

-

A slightly larger sample (typically 5-10 mg) is placed in a tared TGA pan.

-

The sample is heated at a controlled rate in a TGA furnace under a specific atmosphere.

-

The change in mass of the sample is recorded as a function of temperature.

-

The TGA thermogram provides information about the temperature at which mass loss occurs, corresponding to decomposition.

Bomb Calorimetry for Enthalpy of Combustion

While a specific experimental value for this compound is not cited, bomb calorimetry is the standard method for determining the enthalpy of combustion of solid organic compounds.

General Protocol:

-

A precisely weighed pellet of the sample (typically around 1 g) is placed in a sample holder within a high-pressure stainless-steel vessel known as a "bomb."

-

A fine ignition wire is placed in contact with the sample.

-

The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

-

The bomb is then submerged in a known volume of water in a well-insulated calorimeter.

-

The sample is ignited by passing an electric current through the wire.

-

The temperature change of the water is meticulously recorded.

-

The heat of combustion is calculated from the temperature rise and the predetermined heat capacity of the calorimeter system.[4]

Knudsen Effusion Method for Enthalpy of Sublimation

The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature using the Knudsen effusion method.

General Protocol:

-

A small amount of the crystalline sample is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.

-

The cell is placed in a high-vacuum system.

-

The cell is heated to a series of controlled temperatures.

-

At each temperature, the rate of mass loss due to the effusion of vapor through the orifice is measured.

-

The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.

-

The enthalpy of sublimation is then determined from the slope of the plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).[5]

Visualizations

Experimental Workflow for Thermochemical Analysis

The following diagram illustrates a typical workflow for the comprehensive thermochemical characterization of a compound like this compound.

Postulated Thermal Decomposition Pathway of this compound

The thermal decomposition of tetrazoles is a complex process that can proceed through various pathways. Based on studies of 5-substituted tetrazoles, a plausible decomposition pathway for this compound involves the initial cleavage of the tetrazole ring, leading to the extrusion of molecular nitrogen (N₂), a characteristic feature of the decomposition of these high-nitrogen compounds.[1] Subsequent reactions of the resulting fragments can lead to a variety of smaller molecules. Mass spectrometry studies of similar tetrazoles suggest the formation of species resulting from the loss of N₂ and further fragmentation.[6]

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifesciencesite.com [lifesciencesite.com]

Understanding the Electronic Structure of 5-Methyltetrazole: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of 5-methyltetrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This compound's utility as a bioisosteric replacement for carboxylic acids and its role in the development of novel therapeutic agents and energetic materials necessitates a thorough understanding of its fundamental electronic properties. This document summarizes key theoretical and experimental findings, presents detailed experimental protocols, and visualizes important concepts to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Tautomerism and Molecular Structure

This compound (5MTZ) primarily exists in two tautomeric forms: 1H-5-methyltetrazole (1H-tautomer) and 2H-5-methyltetrazole (2H-tautomer).[1][2] The relative stability and electronic characteristics of these tautomers are crucial for understanding the molecule's reactivity and intermolecular interactions. The 1H-tautomer is generally considered to be more stable than the 2H form in both solid and gas phases.[3]

The tautomeric equilibrium between the 1H and 2H forms is a key aspect of this compound's chemistry. This relationship can be visualized as follows:

Electronic Properties: A Quantitative Overview

The electronic structure of this compound has been investigated using computational methods, primarily Density Functional Theory (DFT), and validated with experimental spectroscopic data.[1] DFT calculations provide valuable insights into the molecule's orbital energies and ionization potentials.

Theoretical Electronic Data

DFT calculations have been employed to determine the vertical ionization energies (VIEs) and core-electron binding energies (CEBEs) for both the 1H and 2H tautomers of this compound.[1] These theoretical values are crucial for interpreting experimental photoelectron spectra.

Table 1: Calculated Vertical Ionization Energies (VIEs) and Core-Electron Binding Energies (CEBEs) for this compound Tautomers

| Tautomer | Parameter | Calculated Value (eV) |

| 2H-Tautomer | Outer-Valence VIEs | (AAD from experiment < 0.1 eV)[1] |

| Inner-Valence VIEs | (AAD from experiment = 0.4 eV)[1] | |

| Core-Electron Binding Energies (CEBEs) | (AAD from experiment < 0.1 eV)[1] | |

| 1H-Tautomer | Core-Electron Binding Energies (CEBEs) | (AAD from experiment = 0.2 eV)[1] |

AAD: Average Absolute Deviation. Note: Specific calculated energy values for each orbital were not available in the provided search results, but the accuracy of the DFT procedures was reported in terms of AAD from experimental data.[1]

Experimental Spectroscopic Data

Spectroscopic techniques provide experimental validation for the theoretical understanding of this compound's electronic structure. While a comprehensive set of experimental values for this compound was not available in a single source, typical spectroscopic data for related azole compounds have been reported.

Table 2: Representative Spectroscopic Data for Tetrazole Derivatives

| Spectroscopic Technique | Parameter | Typical Values | Reference |

| ¹H NMR | Chemical Shift (δ, ppm) | N-H (Tetrazole ring): ~15-16 | [4] |

| CH₃ (Methyl group): ~2.5 | [4] | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | C=N (Tetrazole C5): ~160 | [4] |

| CH₃ (Methyl group): ~12 | [4] | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | N-H Stretch (Tetrazole): ~3100-3000 | [4] |

| UV-Vis Spectroscopy | λmax (nm) | Unsubstituted tetrazoles absorb below 200 nm. | [5] |

Experimental Protocols

A combination of computational and experimental techniques is employed to elucidate the electronic structure of molecules like this compound. The following sections outline the general methodologies for these key experiments.

Density Functional Theory (DFT) Calculations

Objective: To theoretically model the electronic structure, molecular orbitals, and spectroscopic properties of this compound.

Methodology:

-

Software: Quantum chemistry software packages such as Gaussian, GAMESS, or ORCA are commonly used.[6][7]

-

Model Building: The initial molecular structures of the 1H and 2H tautomers of this compound are built using a molecular editor.[6]

-

Geometry Optimization: The geometries of the tautomers are optimized to find the lowest energy conformation. This is typically performed using a functional like B3LYP in conjunction with a basis set such as 6-31G(d) or larger.[3][6][7]

-

Property Calculation: Once the geometries are optimized, various electronic properties are calculated. These can include:

-

Molecular orbital energies (HOMO, LUMO).

-

Vertical ionization energies and electron affinities.

-

Mulliken or Natural Bond Orbital (NBO) population analysis for atomic charges.

-

Simulated vibrational frequencies (for comparison with IR and Raman spectra).

-

Simulated NMR chemical shifts.

-

Simulated UV-Vis absorption spectra using Time-Dependent DFT (TD-DFT).

-

-

Analysis: The calculated data is then compared with experimental results to validate the theoretical model and provide a detailed assignment of the experimental spectra.[1][3]

X-ray Photoelectron Spectroscopy (XPS)

Objective: To experimentally determine the core-electron binding energies of the constituent atoms in this compound, providing insight into the chemical environment and electronic structure.

Methodology:

-

Sample Preparation: A solid sample of this compound is mounted on a sample holder and introduced into the high-vacuum chamber of the XPS instrument.

-

X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα). The X-rays have sufficient energy to eject core-level electrons from the atoms in the sample.

-

Electron Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

-

Binding Energy Calculation: The binding energy (BE) of the electrons is calculated using the equation: BE = hν - KE - Φ, where hν is the energy of the X-ray photons, KE is the measured kinetic energy of the photoelectrons, and Φ is the work function of the spectrometer.

-

Spectral Analysis: The resulting spectrum consists of peaks corresponding to the core-level electrons of each element present. The peak positions (binding energies) are characteristic of the element and its chemical state. High-resolution scans of individual elemental peaks (e.g., C 1s, N 1s) can reveal different chemical environments for the same element within the molecule.

UV-Visible Spectroscopy

Objective: To investigate the electronic transitions between molecular orbitals by measuring the absorption of ultraviolet and visible light.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (one that does not absorb in the region of interest, e.g., ethanol, acetonitrile). The concentration is adjusted to be within the linear range of the Beer-Lambert law.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used. A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path.

-

Data Acquisition: The instrument scans a range of wavelengths (typically from around 200 to 800 nm) and measures the absorbance at each wavelength.

-

Spectral Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) corresponds to a specific electronic transition. The intensity of the absorption is related to the molar absorptivity (ε), which can be calculated using the Beer-Lambert law (A = εbc).

Experimental and Computational Workflow

The characterization of this compound's electronic structure follows a logical workflow, integrating both experimental and computational approaches for a comprehensive understanding.

References

Solubility and pKa of 5-Methyltetrazole

An In-depth Technical Guide to the

Introduction

5-Methyltetrazole (CAS No: 4076-36-2) is a heterocyclic organic compound with the molecular formula C₂H₄N₄.[1][2][3][4][5][6] It consists of a five-membered ring of four nitrogen atoms and one carbon atom, with a methyl group attached to the carbon. The tetrazole ring is a significant pharmacophore in medicinal chemistry, often employed as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and modulate physicochemical properties.[7] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including cephalosporin (B10832234) antibiotics, and is also utilized in the development of agrochemicals and energetic materials.[1][6] Understanding its fundamental physicochemical properties, such as solubility and the acid dissociation constant (pKa), is critical for its application in drug design, formulation, and synthesis.

This technical guide provides a comprehensive overview of the pKa and solubility of this compound, details the experimental protocols for their determination, and presents this information in a format accessible to researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

The core physicochemical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₄N₄ | [1][2][3][4][5][6][8] |

| Molecular Weight | 84.08 g/mol | [1][2][3][4][5][6][8] |

| pKa | 3.32 (at 25°C) | [1][8] |

| Appearance | White to Off-White Solid/Crystal Powder | [1][6] |

| Melting Point | 142-146 °C | [1][5][8] |

| Water Solubility | Soluble / High Solubility | [1][8][9] |

| Organic Solvent Solubility | Soluble in Methanol (B129727), DMSO, Chloroform | [1][8] |

Experimental Protocols

Accurate determination of pKa and solubility is fundamental for chemical and pharmaceutical development. The following sections detail the standard methodologies for measuring these properties for this compound.

Determination of pKa (Acid Dissociation Constant)

The pKa of this compound is typically determined via potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Methodology: Potentiometric Titration

-

Solution Preparation : A precise amount of this compound is weighed and dissolved in deionized water or a suitable water-cosolvent mixture (e.g., water-methanol) to ensure complete dissolution.[7]

-

Titrant Preparation : A standard solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH), is prepared and standardized.[7]

-

Apparatus Setup : A calibrated pH meter with a glass electrode is used to measure the pH of the solution. The titrant is delivered using a calibrated burette. The solution is constantly stirred using a magnetic stirrer to ensure homogeneity.

-

Titration Procedure : The NaOH solution is added to the this compound solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[7]

-

Data Analysis : A titration curve is constructed by plotting the measured pH values against the volume of NaOH added. The equivalence point is identified from the sharpest inflection in the curve. The pKa is then determined as the pH at the half-equivalence point, where exactly half of the this compound has been neutralized.[7]

Determination of Solubility

The shake-flask method, also known as the isothermal saturation method, is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology: Isothermal Saturation (Shake-Flask Method)

-

Sample Preparation : An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, methanol, DMSO) in a sealed container, such as a glass vial or flask.[7]

-

Equilibration : The container is agitated in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[7]

-

Phase Separation : After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is achieved by filtration through a filter that does not adsorb the compound, or by centrifugation.[7]

-

Quantification : The concentration of this compound in the clear, saturated supernatant is accurately measured using a validated analytical method.[7] High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy are commonly employed for this purpose.[7][10]

-

Calculation : The solubility is expressed as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L.[7]

Conclusion

This compound is a compound of significant interest in pharmaceutical and chemical industries. Its pKa of 3.32 indicates it is a weak acid, a property crucial for its behavior in physiological environments and its use as a carboxylic acid bioisostere. The compound exhibits high solubility in water and is also soluble in common organic solvents like methanol and DMSO, which is an important consideration for reaction conditions and formulation development. The standardized protocols for pKa and solubility determination outlined in this guide provide a reliable framework for researchers to characterize this compound and its derivatives, facilitating its effective application in drug discovery and development.

References

- 1. chembk.com [chembk.com]

- 2. 5-Methyl tetrazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 1H-Tetrazole, 5-methyl- [webbook.nist.gov]

- 4. GSRS [precision.fda.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 5-Methyl Tetrazole - Natural Micron Pharm Tech [nmpharmtech.com]

- 7. benchchem.com [benchchem.com]

- 8. 5-Methyl-1H-tertazole | 4076-36-2 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

5-Methyltetrazole: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyltetrazole is a nitrogen-rich heterocyclic compound that has emerged as a crucial building block in modern organic synthesis. Its unique chemical properties, including its acidic nature comparable to carboxylic acids and its ability to participate in a variety of chemical transformations, make it a valuable synthon in the development of pharmaceuticals, agrochemicals, and energetic materials.[1][2] The tetrazole moiety is a key feature in several marketed drugs, where it often serves as a bioisostere for a carboxylic acid group, enhancing metabolic stability and lipophilicity.[2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

I. Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the [3+2] cycloaddition reaction between acetonitrile (B52724) and an azide (B81097) source, typically sodium azide.[5][6] This reaction can be catalyzed by various reagents to improve yields and reaction conditions.

Protocol 1: Zinc-Catalyzed Synthesis in Water

This protocol is an environmentally friendly approach utilizing water as the solvent.[7]

Reaction Scheme:

Materials:

-

Acetonitrile

-

Sodium azide (NaN₃)

-

Zinc bromide (ZnBr₂)

-

Deionized water

-

3M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask, dissolve acetonitrile (1.0 eq), sodium azide (1.2 eq), and zinc bromide (1.2 eq) in deionized water.

-

Heat the reaction mixture to reflux and stir vigorously for 24-48 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture to pH 2-3 with 3M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Quantitative Data Summary:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| ZnBr₂ | Water | Reflux | 24-48 | ~90 | [7] |

| Triethylamine HCl | Triethylamine | 115 | 6 | >98 | [8][9] |

| CuSO₄·5H₂O | DMSO | 120 | 2 | 95 | [10] |

II. This compound in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of several important pharmaceuticals. Its derivatives are integral parts of the final drug structures.

Application Example: Synthesis of Cefazolin (B47455)

Cefazolin is a first-generation cephalosporin (B10832234) antibiotic. The synthesis involves the use of a this compound derivative, specifically 5-mercapto-1-methyltetrazole.[11]

Simplified Synthetic Workflow for Cefazolin using a this compound derivative:

Caption: Simplified workflow for Cefazolin synthesis.

Note: The detailed multi-step synthesis of Cefazolin is complex. The above diagram illustrates the key steps where the tetrazole moiety is introduced. The enzymatic synthesis of cefazolin involves the acylation of 7-amino-3-(5-methyl-l,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA) with an activated form of tetrazolylacetic acid.[12]

III. N-Alkylation of this compound

The nitrogen atoms of the tetrazole ring can be alkylated to produce N1 and N2 substituted isomers. The regioselectivity of this reaction is influenced by the substituent at the C5 position, the alkylating agent, and the reaction conditions.[11]

Protocol 2: N-Alkylation with Benzyl (B1604629) Bromide

This protocol describes a general procedure for the N-alkylation of a 5-substituted tetrazole.

Reaction Scheme:

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

After completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue contains a mixture of N1 and N2 alkylated products, which can be separated by column chromatography on silica (B1680970) gel.

Quantitative Data for N-Alkylation of N-Benzoyl-5-(aminomethyl)tetrazole: [1][13]

| Alkylating Agent | Base | Solvent | Temperature | Time (h) | N1-isomer Yield (%) | N2-isomer Yield (%) |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | RT | 2 | 45 | 55 |

IV. This compound in Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single step to form a product, are highly efficient for generating molecular diversity. 5-Aminotetrazole, a derivative of this compound, is a valuable building block in various MCRs.[10][14]

Logical Relationship in a Three-Component Reaction involving 5-Aminotetrazole:

Caption: Reactants in a Biginelli-type multicomponent reaction.

V. This compound in Click Chemistry

The [3+2] cycloaddition reaction used to synthesize tetrazoles is a classic example of a "click" reaction – a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[15][16][] This makes the synthesis of 5-substituted tetrazoles, including this compound, a robust and reliable process.

Experimental Workflow for a Click Chemistry Synthesis of a 5-Substituted Tetrazole:

Caption: Workflow for tetrazole synthesis via click chemistry.

This compound is a versatile and valuable building block in organic synthesis with wide-ranging applications in pharmaceuticals and materials science. The protocols and data presented here provide a foundation for its use in various synthetic transformations. Its accessibility through robust "click" chemistry and its utility in constructing complex molecular architectures, including through multicomponent reactions, ensure its continued importance in modern chemical research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B [pubs.rsc.org]

- 3. moodle2.units.it [moodle2.units.it]

- 4. uokerbala.edu.iq [uokerbala.edu.iq]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4791210A - Process for the production of this compound - Google Patents [patents.google.com]

- 9. EP0264008A2 - Process for the preparation of 5-methyl tetrazole - Google Patents [patents.google.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. CN104910188A - Synthetic method of cefazolin acid - Google Patents [patents.google.com]

- 12. Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 1,3-dipolar cycloaddition: click chemistry for the synthesis of 5-substituted tetrazoles from organoaluminum azides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of energetic materials using 5-Methyltetrazole